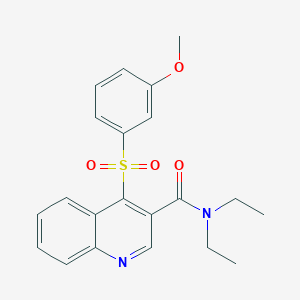
N,N-DIETHYL-4-(3-METHOXYBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-DIETHYL-4-(3-METHOXYBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline-3-carboxamide family, which is recognized for its diverse biological activities and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-4-(3-METHOXYBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the quinoline derivative with diethylamine and a suitable carboxylating agent.
Sulfonylation: The methoxybenzenesulfonyl group is introduced via sulfonylation using methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-3-carboxamide derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Quinoline-3-carboxamide derivatives with altered oxidation states.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline-3-carboxamide derivatives.
Aplicaciones Científicas De Investigación
N,N-DIETHYL-4-(3-METHOXYBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-DIETHYL-4-(3-METHOXYBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. One key target is the protein S100A9, which plays a role in inflammatory processes. The compound binds to S100A9, inhibiting its interaction with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE) . This inhibition leads to a reduction in the release of proinflammatory cytokines, thereby exerting its immunomodulatory effects.
Comparación Con Compuestos Similares
Quinoline-3-carboxamide: A parent compound with similar structural features but lacking the sulfonyl and methoxy groups.
N,N-DIETHYL-3-METHYLBENZAMIDE: Known for its use as an insect repellent, this compound shares the diethylamide functional group but differs in its core structure.
Uniqueness: N,N-DIETHYL-4-(3-METHOXYBENZENESULFONYL)QUINOLINE-3-CARBOXAMIDE is unique due to the presence of the methoxybenzenesulfonyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other quinoline-3-carboxamide derivatives and contributes to its potential therapeutic applications.
Propiedades
IUPAC Name |
N,N-diethyl-4-(3-methoxyphenyl)sulfonylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-23(5-2)21(24)18-14-22-19-12-7-6-11-17(19)20(18)28(25,26)16-10-8-9-15(13-16)27-3/h6-14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXSOXYAJYIDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














